1-(4-ethynyloxan-4-yl)piperazine
Description
Properties
CAS No. |
2624129-60-6 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamines
Cyclization of N,N-bis(2-haloethyl) precursors with amines is a common route. The synthesis of 1-(4-methoxyphenyl)piperazine from diethanolamine and p-anisidine demonstrates this method. For 1-(4-ethynyloxan-4-yl)piperazine, a diethanolamine derivative functionalized with an ethynyloxan group could undergo similar cyclization.
Functionalization of the Oxane Ring
The ethynyloxan moiety requires careful construction prior to coupling with piperazine. A plausible pathway involves:
Synthesis of 4-Ethynyloxan-4-ol
Oxane rings are often formed via acid-catalyzed cyclization of diols. Introducing an ethynyl group at the 4-position could involve:
-
Protection-Deprotection Strategy : Temporarily protecting the hydroxyl group during alkyne introduction.
-
Sonogashira Coupling : Reacting 4-iodooxane with trimethylsilylacetylene, followed by deprotection.
Coupling Strategies for Ethynyloxan and Piperazine
Nucleophilic Substitution
Reacting 4-ethynyloxan-4-yl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions could yield the target compound. This mirrors the synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, where p-chloronitrobenzene reacts with a piperazine intermediate.
Hypothetical Reaction Pathway
Catalytic Hydrogenation
If the ethynyl group is introduced as a nitro intermediate, catalytic hydrogenation (e.g., Pd/C) could reduce it to the alkyne. This approach is used in the reduction of nitro groups in posaconazole intermediates.
Challenges and Optimization Considerations
-
Steric Hindrance : The ethynyl group’s linear geometry may hinder reactivity.
-
Solvent Selection : High-boiling solvents like diglyme or DMF are ideal for high-temperature reactions.
-
Yield Improvement : Multi-step sequences may require optimizing stoichiometry and purification (e.g., recrystallization from 1,4-dioxane).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| N-Alkylation | Straightforward, scalable | Requires stable alkylating agent | 60–80% |
| Cyclization | Atom-efficient | Complex precursor synthesis | 50–70% |
| Catalytic Reduction | Selective for nitro groups | Requires high-pressure H₂ | 70–85% |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynyloxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyloxan group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while substitution reactions can produce a variety of substituted piperazines.
Scientific Research Applications
1-(4-Ethynyloxan-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, depression, and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-ethynyloxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its interaction with biological receptors . This interaction can modulate various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Cytotoxicity in Cancer Therapy
- 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g): Exhibit IC₅₀ values in the nanomolar range against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The benzoyl substituents enhance lipophilicity and membrane permeability .
- 1-(4-Ethynyloxan-4-yl)piperazine : The ethynyloxane group may improve target selectivity due to steric hindrance, though cytotoxicity data are speculative without direct evidence.
Antimicrobial and Antifungal Activity
- 1-(4-Methoxyphenyl)piperazine (1c) : Inhibits C. albicans hyphae formation at 400 μM, while bulky substituents (e.g., biphenylol in 28e) show reduced efficacy .
- Piperazine-carboxylic acid derivatives (4e–4g) : Demonstrate antibacterial activity via salt-bridge interactions with Mg²⁺ in DNA topoisomerase II .
Receptor Binding and Selectivity
- 5-HT1A/1B Receptor Modulators :
- Dopamine D2 Receptor Ligands :
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability: this compound: The oxane ring may improve water solubility compared to purely aromatic substituents (e.g., chlorophenyl). HEHPP (1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine): Water-soluble (miscible in H₂O/ethanol) with pKa₁ = 3.73 and pKa₂ = 7.98, ideal for pH-dependent drug delivery .
- Metabolic Stability: Piperazine moieties in fluoroquinolones undergo oxidative dealkylation by MnO₂, but the ethynyl group in this compound may resist oxidation .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethynyl bromide, Pd(PPh₃)₄ | DMF | 80 | 12 | 75 |
| 2 | Piperazine, K₂CO₃ | MeCN | 60 | 6 | 85 |
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ethynyl protons (δ 2.1–2.3 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). Use DMSO-d₆ for improved resolution of NH groups .
- FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and piperazine N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass validation (calc. for C₁₁H₁₅N₂O: 209.1184) .
Q. Table 2: Key Spectral Markers
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 1H) | Ethynyl proton |
| ¹³C NMR | δ 70–80 (sp³ carbons) | Oxane ring |
| FT-IR | 2100 cm⁻¹ | C≡C stretch |
What are the recommended handling protocols for this compound?
Methodological Answer:
- Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation .
- Safety : Use PPE (gloves, goggles) and work in fume hoods. Avoid prolonged skin contact (irritation reported in similar piperazines) .
- Stability Testing : Monitor via HPLC every 3 months; degradation <5% under recommended conditions .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to investigate bioactivity?
Methodological Answer:
- Derivative Synthesis : Modify the ethynyl or oxane moiety (e.g., halogenation, alkylation) and assess changes in receptor binding .
- Enzyme Assays : Test inhibition of monoamine oxidases (MAOs) using UV-Vis kinetics (IC₅₀ calculations) .
- Molecular Docking : Use AutoDock Vina to predict binding poses with serotonin receptors (PDB: 5I6X). Validate with SPR or ITC .
Q. Table 3: Example SAR Data
| Derivative | Modification | MAO-B IC₅₀ (µM) |
|---|---|---|
| Parent | None | 12.5 |
| A | –F substituent | 8.2 |
| B | –OCH₃ | 15.7 |
How to resolve contradictions between computational and experimental physicochemical data?
Methodological Answer:
- Solvent Effects : Re-run DFT calculations (B3LYP/6-311+G*) with explicit solvent models (e.g., water, DMSO) to match experimental logP .
- Crystallography : Resolve discrepancies in dipole moments via X-ray structure comparison .
- Dynamic HPLC : Compare predicted vs. observed retention times under varied mobile phases .
What computational approaches predict conformational dynamics in solvent environments?
Methodological Answer:
- MD Simulations : Use GROMACS with OPLS-AA forcefield to model solvation in water/ethanol (10 ns trajectories) .
- QM/MM : Calculate free-energy barriers for ring puckering transitions (B3LYP/def2-TZVP) .
- Solvent Accessible Surface Area (SASA) : Correlate with experimental solubility data .
Q. Table 4: Example Simulation Parameters
| Parameter | Water | Ethanol |
|---|---|---|
| Dielectric Constant | 78.5 | 24.3 |
| ΔG solvation (kcal/mol) | –5.2 | –3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
